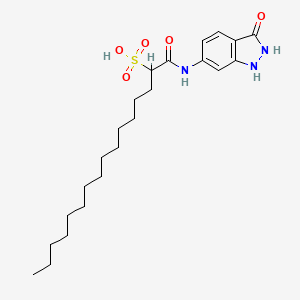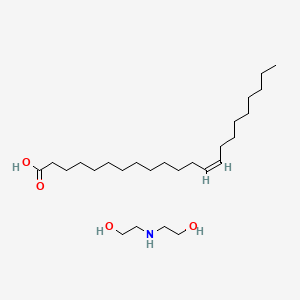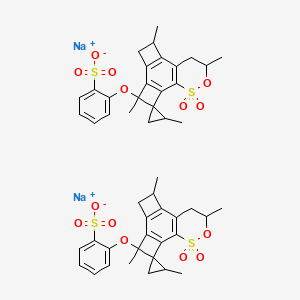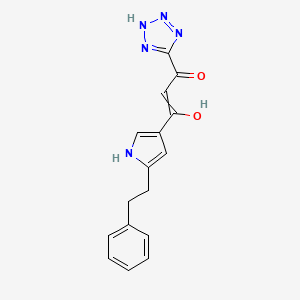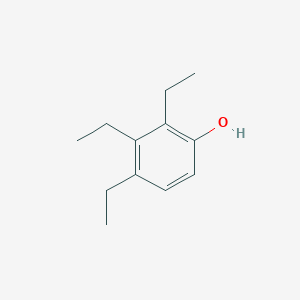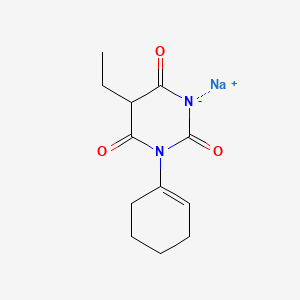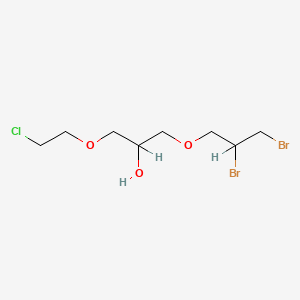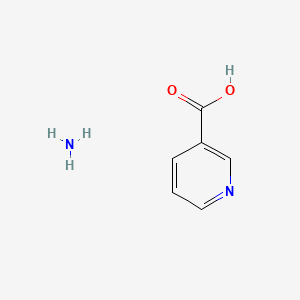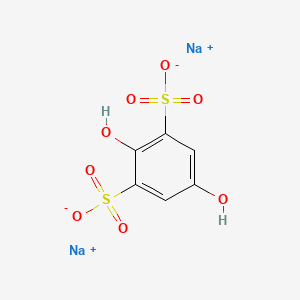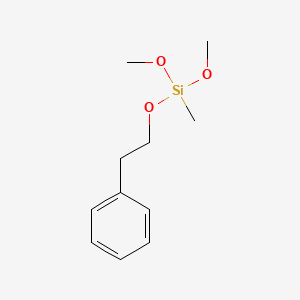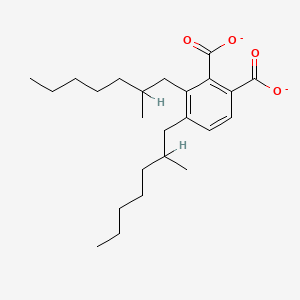
Benzoic acid, 2-bromo-, diphenylsilylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-bromo-, diphenylsilylene ester is an organosilicon compound that features a benzoic acid moiety substituted with a bromine atom at the 2-position and esterified with diphenylsilylene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-bromo-, diphenylsilylene ester typically involves the esterification of 2-bromobenzoic acid with diphenylsilylene. One common method is the reaction of 2-bromobenzoic acid with diphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-bromo-, diphenylsilylene ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ester group can be oxidized under specific conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted benzoic acid derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-bromo-, diphenylsilylene ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which benzoic acid, 2-bromo-, diphenylsilylene ester exerts its effects depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its ester and bromine functionalities. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the chemical or biological properties of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-bromo-: Lacks the diphenylsilylene ester group.
Diphenylsilylene esters: Similar ester functionality but different aromatic substituents.
Uniqueness
Benzoic acid, 2-bromo-, diphenylsilylene ester is unique due to the combination of a brominated benzoic acid moiety and a diphenylsilylene ester group
Propiedades
Número CAS |
129459-84-3 |
|---|---|
Fórmula molecular |
C26H18Br2O4Si |
Peso molecular |
582.3 g/mol |
Nombre IUPAC |
2-bromo-3-[(2-bromo-3-carboxyphenyl)-diphenylsilyl]benzoic acid |
InChI |
InChI=1S/C26H18Br2O4Si/c27-23-19(25(29)30)13-7-15-21(23)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-16-8-14-20(24(22)28)26(31)32/h1-16H,(H,29,30)(H,31,32) |
Clave InChI |
ZNZMNQXFOHBMES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3Br)C(=O)O)C4=CC=CC(=C4Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


